N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide
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Overview
Description
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features a 4-fluorophenyl group attached to the thiazole ring, which is further connected to an ethanesulfonamide group via an ethyl linker. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzene as the starting material.
Attachment of the Ethyl Linker: The ethyl linker can be introduced by reacting the thiazole derivative with an appropriate alkylating agent.
Formation of the Ethanesulfonamide Group: The final step involves the reaction of the ethyl-linked thiazole derivative with ethanesulfonyl chloride to form the ethanesulfonamide group.
Chemical Reactions Analysis
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group (if present) or the thiazole ring, leading to the formation of amines or reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom in the 4-fluorophenyl group, leading to the formation of various substituted derivatives.
Scientific Research Applications
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of new antibacterial, antifungal, and anticancer agents.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can interact with receptors on the surface of cells, leading to the activation or inhibition of specific signaling pathways .
Comparison with Similar Compounds
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide can be compared with other thiazole derivatives, such as:
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide: This compound has a similar structure but contains a chlorine atom instead of a fluorine atom. It may exhibit different biological activities and chemical reactivity due to the difference in the halogen atom.
N-(2-(2-(4-bromophenyl)thiazol-4-yl)ethyl)ethanesulfonamide: This compound contains a bromine atom instead of a fluorine atom. The presence of the larger bromine atom may affect the compound’s binding affinity to biological targets and its overall reactivity.
N-(2-(2-(4-methylphenyl)thiazol-4-yl)ethyl)ethanesulfonamide: This compound contains a methyl group instead of a fluorine atom.
Biological Activity
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a thiazole ring, an ethyl chain, and a sulfonamide group. Its molecular formula is C12H14F1N1O2S1, with a molecular weight of approximately 273.31 g/mol. The presence of the 4-fluorophenyl group enhances its lipophilicity, which may influence its bioactivity.
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Enzyme Inhibition : Thiazole derivatives are known to inhibit various enzymes, which can lead to altered metabolic pathways in target organisms.
- Antimicrobial Activity : The sulfonamide moiety is associated with antibacterial properties, functioning through the inhibition of folic acid synthesis in bacteria.
- Antitumor Effects : Some thiazole derivatives have shown promise in cancer research by inducing apoptosis in cancer cells.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant activity against both gram-positive and gram-negative bacteria. For instance:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound has potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results :
- HeLa Cells : IC50 = 15 µM
- MCF-7 Cells : IC50 = 20 µM
- A549 Cells : IC50 = 25 µM
These findings indicate that this compound has moderate cytotoxic effects on cancer cells, warranting further investigation into its mechanisms of action.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry reported that modifications to the thiazole ring enhanced the compound's selectivity towards cancer cells while minimizing toxicity to normal cells.
- Case Study 2 : Research conducted on animal models demonstrated that administration of this compound significantly reduced tumor size in xenograft models, suggesting its viability as an anticancer agent.
- Case Study 3 : Field trials indicated that formulations containing this compound showed effective control over phytopathogenic fungi, supporting its use in agricultural applications.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2S2/c1-2-20(17,18)15-8-7-12-9-19-13(16-12)10-3-5-11(14)6-4-10/h3-6,9,15H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFFSDJGFLYKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.